molecular formula C5H12N4O3 B554843 nor-NOHA CAS No. 189302-40-7

nor-NOHA

Cat. No.: B554843
CAS No.: 189302-40-7
M. Wt: 176.17 g/mol
InChI Key: KOBHCUDVWOTEKO-VKHMYHEASA-N
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Description

N-Hydroxy-nor-L-arginine, commonly referred to as nor-NOHA, is a compound known for its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle, which converts L-arginine into L-ornithine and urea. By inhibiting arginase, this compound has been shown to have various therapeutic effects, particularly in conditions where arginase activity is upregulated, such as cancer, hypertension, and certain inflammatory diseases .

Scientific Research Applications

N-Hydroxy-nor-L-arginine has a wide range of applications in scientific research:

Mechanism of Action

Nor-NOHA acts as a potent, selective, competitive, and high-affinity inhibitor of arginase . It is a potent, reversible inhibitor of rat liver arginase with a K i value of 0.5 µM . It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . This compound is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .

Safety and Hazards

Nor-NOHA is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Nor-NOHA has been shown to have therapeutic potential in cutaneous squamous cell carcinoma (cSCC) . It has been shown to reduce tumor growth in a transcutaneous delivery model . The study suggests that a competent immune microenvironment is required for tumor growth inhibition using this arginase inhibitor . The results support further examination of transcutaneous arginase inhibition as a therapeutic modality for cSCC .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-nor-L-arginine typically involves the hydroxylation of nor-L-arginine. One common method includes the use of hydroxylamine as a reagent. The reaction is carried out under controlled conditions to ensure the selective hydroxylation of the guanidine group in nor-L-arginine .

Industrial Production Methods

Industrial production of N-Hydroxy-nor-L-arginine involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-nor-L-arginine primarily undergoes reactions typical of amino acids and guanidine derivatives. These include:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    α-Difluoromethylornithine (DMFO): Another arginase inhibitor with similar therapeutic applications.

    Sauchinone: A plant-derived arginase inhibitor.

    Salvianolic Acid B (SAB): Known for its anti-inflammatory properties.

    Piceatannol-3-O-β-D-glucopyranoside (PG): A natural compound with arginase inhibitory activity.

    Obacunone: Another plant-derived arginase inhibitor.

Uniqueness

N-Hydroxy-nor-L-arginine is unique due to its specific inhibition of arginase and its ability to modulate nitric oxide production. This dual action makes it particularly valuable in research and therapeutic applications targeting cardiovascular and inflammatory diseases .

Properties

IUPAC Name

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHCUDVWOTEKO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332211
Record name NOR-N-OMEGA-HYDROXY-L-ARGININE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189302-40-7, 291758-32-2
Record name Nor-noha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nor-NOHA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02381
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NOR-N-OMEGA-HYDROXY-L-ARGININE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOR-NOHA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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